1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is a complex organic compound with a unique structure. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Halogens, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2-carboxylic acid: A simpler compound with similar core structure but lacking the additional functional groups.
2-Carboxyindole: Another indole derivative with a carboxyl group at the 2-position.
2-Indolylformic acid: Similar to 1H-Indole-2-carboxylic acid but with a formic acid group.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
182314-66-5 |
---|---|
Molekularformel |
C20H15Cl2N4NaO4 |
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
sodium;3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H16Cl2N4O4.Na/c21-11-7-14(22)17-13(18(19(28)29)26-15(17)8-11)5-6-16(27)25-12-3-1-10(2-4-12)9-24-20(23)30;/h1-8,26H,9H2,(H,25,27)(H,28,29)(H3,23,24,30);/q;+1/p-1/b6-5+; |
InChI-Schlüssel |
IMIMNQPCIGMPFI-IPZCTEOASA-M |
Isomerische SMILES |
C1=CC(=CC=C1CNC(=O)N)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)N)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.